molecular formula C8H15N3O B13751939 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine CAS No. 50606-30-9

1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine

Cat. No.: B13751939
CAS No.: 50606-30-9
M. Wt: 169.22 g/mol
InChI Key: WOEPIKLBVHLVEV-UHFFFAOYSA-N
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Description

1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one. This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and subsequently cleaved to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the oxazole ring.

Scientific Research Applications

1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

    4,5-Dihydro-1,3-oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar chemical reactivity.

    Piperazine derivatives: Compounds with the piperazine ring are often used in pharmaceuticals for their ability to enhance drug solubility and stability.

Uniqueness: 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine is unique due to the combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

50606-30-9

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15N3O/c1-7-6-12-8(10-7)11-4-2-9-3-5-11/h7,9H,2-6H2,1H3

InChI Key

WOEPIKLBVHLVEV-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)N2CCNCC2

Origin of Product

United States

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